molecular formula C9H21N3 B1623527 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine CAS No. 84630-63-7

1-(4-Methyl-piperazin-1-ylmethyl)-propylamine

Katalognummer: B1623527
CAS-Nummer: 84630-63-7
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: NBCYAZLIOUSHBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is a tertiary amine featuring a piperazine core substituted with a methyl group and a propylamine side chain. Its IUPAC name is [1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine (). The compound is structurally characterized by a cyclopropane ring linked to a methylpiperazine moiety via a methylene bridge, with an additional propylamine chain.

Eigenschaften

IUPAC Name

1-(4-methylpiperazin-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-9(10)8-12-6-4-11(2)5-7-12/h9H,3-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCYAZLIOUSHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1CCN(CC1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424472
Record name 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84630-63-7
Record name 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biochemical Pathways

The inhibition of CDK4 disrupts the cell cycle, specifically the transition from the G1 phase to the S phase. This leads to cell cycle arrest, preventing the cell from proliferating.

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells. This is due to the disruption of the cell cycle and energy metabolism caused by the inhibition of CDK4 and ARK5.

Biochemische Analyse

Biochemical Properties

1-(4-Methyl-piperazin-1-ylmethyl)-propylamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), where it acts as an inhibitor. This inhibition affects the phosphorylation state of target proteins, thereby modulating cell cycle progression and metabolic pathways. Additionally, this compound has been shown to interact with serotonin type 3 receptors, acting as an antagonist and influencing neurotransmitter release.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death. Furthermore, this compound affects neurotransmitter release by antagonizing serotonin type 3 receptors, which can alter neuronal signaling and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of CDK4 and ARK5, leading to prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant-like effects by modulating serotonin type 3 receptors. At higher doses, it can induce toxicity and adverse effects, including behavioral changes and organ damage. The threshold effects observed in these studies highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, leading to the formation of multiple metabolites. These metabolic transformations influence the compound’s activity and stability, affecting its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target proteins and enzymes. Post-translational modifications, such as phosphorylation and acetylation, may also influence its localization and activity, further modulating its biochemical effects.

Biologische Aktivität

1-(4-Methyl-piperazin-1-ylmethyl)-propylamine (commonly referred to as MPPA) is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of MPPA, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MPPA is characterized by the presence of a piperazine ring, which is known for its ability to interact with various biological targets. Its molecular formula is C8H18N2C_8H_{18}N_2, and it features a propylamine side chain that contributes to its pharmacological properties.

MPPA exhibits its biological activity primarily through interactions with neurotransmitter systems and various receptors:

  • Serotonin Receptors : MPPA has been shown to act as a ligand for serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors : The compound also interacts with dopamine receptors, which may contribute to its effects on cognitive function and behavior.
  • Adrenergic Receptors : MPPA's interaction with adrenergic receptors suggests potential applications in cardiovascular health.

Biological Activities

The following table summarizes the key biological activities associated with MPPA:

Activity Description References
AntidepressantExhibits potential antidepressant effects through serotonin modulation. ,
AntifilarialDemonstrated efficacy against filarial infections in animal models.
AntimicrobialShows promising antibacterial properties against various pathogens. ,
NeuroprotectiveMay protect against neurodegenerative processes via dopaminergic pathways.

Antifilarial Activity

In a study evaluating the antifilarial activity of compounds similar to MPPA, it was found that derivatives exhibited significant macrofilaricidal and microfilaricidal effects against Brugia malayi. Specifically, one compound showed a 53.6% adulticidal effect when administered at 300 mg/kg for five days, indicating the potential of piperazine derivatives in treating filarial infections .

Antidepressant Effects

Research has indicated that MPPA may possess antidepressant properties by acting as a selective serotonin reuptake inhibitor (SSRI). In preclinical models, MPPA administration led to increased serotonin levels in the synaptic cleft, resulting in improved mood-related behaviors .

Antimicrobial Efficacy

MPPA has been tested for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated that MPPA effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Precursor in Pharmaceutical Synthesis

1-(4-Methyl-piperazin-1-ylmethyl)-propylamine is primarily recognized as a precursor for synthesizing various pharmaceutical compounds. Its structural properties allow it to be modified into more complex molecules that can exhibit therapeutic effects. For instance, it has been utilized in the development of selective agonists for dopamine receptors, particularly D2 and D3 receptors, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease .

Case Study: Dopamine Receptor Agonists

Research has demonstrated that derivatives of this compound can be synthesized to enhance selectivity and affinity for dopamine receptors. A study explored a series of hybrid compounds that incorporate this amine into their structures. The results indicated that certain derivatives exhibited high affinity for the D3 receptor, with binding affinities measured using [3H]spiperone binding assays. For example, compound D-237 showed a Ki value of 0.825 nM at the D3 receptor, indicating strong potential for therapeutic applications .

Binding Affinity Studies

Receptor Interaction Analysis

The compound's ability to interact with various receptors has been extensively studied. In one notable investigation, several piperazine derivatives were synthesized and evaluated for their binding affinity to D2 and D3 dopamine receptors. The study found that modifications to the piperazine ring significantly influenced the binding profiles. For instance, compounds with specific N-substitutions demonstrated varied affinities, suggesting that careful structural modifications can lead to enhanced receptor selectivity .

Table 1: Binding Affinities of Selected Compounds

CompoundKi (nM) D2Ki (nM) D3D2/D3 Ratio
D-23726.0 ± 7.50.825 ± 0.13631.5
D-264264 ± 400.92 ± 0.23253
(-)-10e47.50.5783

This table summarizes the binding affinities of selected compounds derived from this compound, showcasing their potential as selective agonists.

Future Directions in Research

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of New Therapeutics : Continued exploration of its derivatives may lead to the discovery of new medications targeting neurological disorders.
  • Pharmacophore Modeling : Understanding the structure-activity relationships (SAR) could facilitate the design of more effective compounds with optimized receptor interactions.
  • Investigating Side Effects : As new compounds are developed, assessing their safety profiles will be crucial in ensuring their viability as therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Table 1: Structural Comparison of Piperazine-Linked Propylamine Derivatives

Compound Name Key Structural Features Synthesis Highlights
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine Cyclopropane ring, methylpiperazine, propylamine chain Derived from quaternization or alkylation reactions (e.g., methyl iodide in ).
3-(4-Methylpiperazin-1-yl)propylamine Linear propyl chain directly attached to methylpiperazine Synthesized via nucleophilic substitution or reductive amination ().
1-(6-Methoxypyridin-3-yl)propylamine Methoxypyridine substituent on propylamine Prepared from commercial precursors via multi-step alkylation ().

Key Insights :

  • Aromatic substituents (e.g., methoxypyridine in ) enhance π-π interactions, improving affinity for hydrophobic binding pockets in biological targets .

Table 2: Anticancer Activity of Propylamine Derivatives

Compound Class Biological Activity (IC₅₀/GI₅₀) SAR Insights
Propylamine-linked RAF inhibitors IC₅₀: 0.96–2.14 µM () Propylamine linkers outperform ethylamine analogs due to optimal chain length for binding .
β-Carboline-propylamine hybrids GI₅₀: 1.37–9.20 mmol L⁻¹ () Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity .

Key Insights :

  • Propylamine linkers improve activity in kinase inhibitors by balancing flexibility and hydrophobicity, as seen in RAF inhibitors ().
  • Substitutions on the aromatic ring (e.g., nitro groups in ) modulate electron density, influencing DNA intercalation and tumor cell inhibition .

Physicochemical and Functional Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point/State Functional Role
This compound Not reported Potential CNS drug candidate (piperazine moiety enhances blood-brain barrier penetration).
1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine Solid () Lab reagent for synthesizing heterocyclic pharmaceuticals .
Propylamine (simple analog) Liquid, bp 48–50°C () Volatile base used in organic synthesis .

Key Insights :

  • Branched amines (e.g., isopropylamine in ) exhibit higher thermal stability compared to linear propylamine, suggesting structural resilience in harsh conditions .
  • The target compound’s methylpiperazine group may reduce volatility and increase solubility relative to simpler amines like propylamine .

Isomerism and Functional Divergence

Propylamine (C₃H₉N) and trimethylamine (C₃H₉N) are structural isomers but exhibit distinct properties:

  • Propylamine : Primary amine with a linear chain; forms crystalline hydrochlorides ().
  • Trimethylamine : Tertiary amine with a branched structure; volatile fishy odor (). This highlights how isomerism drastically alters physicochemical behavior and applications .

Q & A

Q. What are the common synthetic routes for 1-(4-Methyl-piperazin-1-ylmethyl)-propylamine in academic research?

The synthesis of this compound typically involves multi-step protocols, including:

  • Stepwise functionalization : Starting with a dibenzyl-protected precursor (e.g., (1S,4S)-N,N-dibenzyl-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine), followed by catalytic hydrogenation for debenzylation to yield the free amine .
  • Coupling reactions : Reacting intermediates with spirocyclic pyrazino-pyrrolo-pyrimidinone scaffolds under mild basic conditions (e.g., DCM, DIPEA) to form target compounds .

Q. Key Analytical Data :

StepProductMS (ESI+)1^1H NMR (300 MHz, MeOD) Key Peaks
1Intermediate aminem/z 198δ 1.31–1.25 (m, 5H, cyclohexyl CH2_2)
2Final compoundm/z 452δ 8.60 (s, 1H, pyrimidine H), 3.73 (s, 2H, CH2_2N)

Methodological Note : Purification via flash chromatography or crystallization (e.g., Et2_2O) is critical for isolating enantiomerically pure products .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Mass Spectrometry (ESI-MS) : Confirms molecular weight via [M+H]+^+ ions (e.g., m/z 452 for the final compound) .
  • 1^1H NMR : Assigns proton environments (e.g., δ 3.73 ppm for methylene adjacent to piperazine, δ 8.60 ppm for aromatic protons in fused pyrimidine rings) .
  • Conformational Analysis : Ring puckering parameters (e.g., amplitude qq, phase angle ϕ\phi) derived from crystallographic data or DFT calculations assess piperazine flexibility .

Critical Tip : Use deuterated solvents (e.g., MeOD) to resolve overlapping signals in crowded regions (δ 1.2–2.3 ppm for aliphatic protons) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing the enantiomeric purity of this compound during synthesis?

  • Stereochemical Control : Racemization risks during deprotection (e.g., hydrogenolysis of dibenzyl groups). Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide columns (e.g., Chiralpak AD-H) resolves enantiomers .
  • Data Contradictions : Discrepancies in optical rotation vs. NMR-derived diastereomeric ratios may arise due to solvent polarity effects. Validate using X-ray crystallography (e.g., ORTEP-3 software ).

Case Study : In , (1S,4S) and (1R,4R) diastereomers showed distinct 1^1H NMR splitting patterns (δ 3.68–3.73 ppm for axial vs. equatorial CH2_2 groups), enabling stereochemical assignment .

Q. How can conformational analysis of the piperazine ring inform reactivity in downstream applications?

  • Ring Puckering Dynamics : Use Cremer-Pople coordinates to quantify puckering amplitude (QQ) and phase angle (θ\theta). For example, a flattened chair conformation (Q=0.5Q = 0.5 Å, θ=0\theta = 0^\circ) enhances nucleophilicity at the methylpiperazine nitrogen .
  • Impact on Binding Affinity : In kinase inhibitors, equatorial positioning of the 4-methyl group improves hydrophobic interactions with ATP-binding pockets (e.g., in COMPOUND 37 from ) .

Computational Guidance : MD simulations (AMBER/CHARMM forcefields) predict solvent-dependent conformational populations (e.g., aqueous vs. DMSO) .

Q. How can derivatization strategies enhance LC-MS/MS detection of this compound in metabolic studies?

  • Phosphonium Propylamine Tagging : React with tris(trimethoxyphenyl) phosphonium propylamine to improve ionization efficiency. This increases signal intensity 10-fold in ESI+ mode .
  • Isotopic Labeling : Use 13^{13}C-methylpiperazine precursors to track metabolic fluxes (e.g., propylamine transfer rates in polyamine biosynthesis, as in ) .

Validation : Compare fragmentation patterns (MS/MS) of derivatized vs. native compounds to confirm specificity .

Q. What strategies resolve contradictions in reaction yields between batch syntheses of this compound?

  • DoE (Design of Experiments) : Optimize parameters (temperature, solvent polarity, catalyst loading) using response surface methodology. For example, DCM/MeOH (9:1) increases coupling reaction yields by 15% vs. pure DCM .
  • Byproduct Analysis : Identify dimers (e.g., from propylamine side reactions) via HRMS and 1^1H-13^{13}C HMBC NMR .

Case Example : notes dimer formation (m/z 452 → 904 [2M+H]+^+) under excess amine conditions, necessitating stoichiometric control .

Q. Table 1: Physicochemical Properties (Modeled from Analogues)

PropertyValue (Predicted)Source Compound ()
LogP1.82.25 (3-(2-Fluorophenoxy)propylamine)
Polar Surface Area38 Ų35.25 Ų
Boiling Point265°C264.3°C
Aqueous Solubility12 mg/mL

Q. Table 2: Metabolic Flux Parameters (Adapted from )

ParameterValue (nmol/μL-cells/h)Significance
Propylamine transfer0.11 ± 0.015Polyamine biosynthesis rate
Methionine salvage0 (MTAP-deficient cells)Validates pathway knockout

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-piperazin-1-ylmethyl)-propylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.